N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5OS2/c28-21(15-5-8-18-20(10-15)30-13-24-18)25-16-6-3-14(4-7-16)19-12-29-22(27-19)26-17-2-1-9-23-11-17/h1-13H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFIRGXQORVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
Thiazole derivatives generally function through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule. This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they likely influence multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. The solubility properties of thiazole derivatives suggest that they may be influenced by the polarity of their environment.
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core linked to a thiazole and pyridine moiety, which are known for their diverse biological activities. The structural formula is represented as follows:
This unique combination of functional groups is believed to contribute to its biological efficacy.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for various enzymes, which can be pivotal in treating diseases like cancer and infections.
- Antitumor Activity : Compounds containing thiazole rings have shown promising results in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-based compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : Compounds with similar structures reported IC50 values ranging from to , indicating potent activity against specific cancer types such as breast and colon cancer .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. For example:
- Compounds were tested against bacterial strains like Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thiazole derivatives. The researchers synthesized several compounds and evaluated their effects on cancer cell lines, revealing that modifications to the phenyl ring significantly impacted cytotoxicity. The presence of electron-donating groups enhanced activity, suggesting structure-activity relationships (SAR) play a crucial role in therapeutic efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 |
| Compound B | HT29 | 23.30 ± 0.35 |
| Compound C | A431 | < 10 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of thiazole derivatives related to Alzheimer’s disease. The compounds were found to inhibit acetylcholinesterase (AChE), with some exhibiting IC50 values as low as , indicating potential for therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Series
Key Compounds from
Comparison with Target Compound :
- The target compound replaces the 4-chlorophenyl group in compounds with a 4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl moiety. This substitution introduces a pyridine-thiazole hybrid, which may enhance hydrogen-bonding capacity and aromatic interactions compared to chlorophenyl derivatives.
- The absence of piperidine or diamine substituents in the target compound suggests differences in conformational flexibility and solubility.
Key Compounds from
Comparison with Target Compound :
- The target compound’s pyridin-3-ylamino-thiazole substituent differs from the simpler aminophenyl or oxy/thioether groups in . The pyridine ring could confer basicity, influencing pH-dependent solubility or target affinity.
Thiazole-Containing Analogues from Other Studies
(Ureido-Thiazole Derivatives)
| Compound ID | Substituents | Yield | Molecular Weight |
|---|---|---|---|
| 10d | Trifluoromethylphenyl, piperazine | 93.4% | 548.2 |
| 10e | 3-Trifluoromethylphenyl, piperazine | 92.0% | 548.2 |
| 10f | 3-Chlorophenyl, piperazine | 89.1% | 514.2 |
Comparison with Target Compound :
- These compounds feature ureido-thiazole cores with piperazine linkers, contrasting with the target’s carboxamide-linked benzothiazole. The trifluoromethyl groups in enhance metabolic stability, a feature absent in the target compound .
(Thiazole/Oxadiazole Hybrids)
| Compound ID | Structure | Key Features |
|---|---|---|
| Z7 | Methoxyphenyl-thiazole carboxylate | Ester linkage may reduce stability compared to amides |
| Z9 | Oxadiazole-phenoxy acetamide | Oxadiazole introduces rigidity |
Comparison with Target Compound :
- The target’s amide bonds (vs.
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step reactions with careful control of temperature, solvent choice (e.g., acetonitrile or DMF), and catalysts (e.g., triethylamine or iodine for cyclization). For example, coupling pyridinyl-thiazole intermediates with benzo[d]thiazole-carboxamide precursors under reflux conditions (60–80°C) achieves yields of 60–75% . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and elemental analysis .
Q. How is the structural integrity of this compound validated during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance:
- ¹H NMR : Aromatic protons in the pyridinyl-thiazole moiety appear as doublets at δ 7.8–8.2 ppm, while the benzo[d]thiazole carboxamide NH resonates as a singlet near δ 10.5 ppm .
- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., ±0.001 Da error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) often arise from substituent effects or assay conditions. For example:
- Case Study : A methyl group at the thiazole 4-position increases potency against EGFR by 10-fold compared to a chlorine substituent .
- Methodology : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell viability for functional activity) and statistical tools (e.g., ANOVA for batch variability) .
Q. What computational strategies are effective for predicting target interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (MD) simulations (AMBER) are standard. Key steps:
- Docking : Prioritize targets like protein kinases (e.g., JAK2, EGFR) based on pharmacophore similarity to known inhibitors .
- MD Validation : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD < 2 Å) .
Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?
SAR studies highlight critical motifs:
- Pyridinyl-thiazole : Essential for ATP-binding pocket interactions (e.g., hydrogen bonds with hinge residues) .
- Benzo[d]thiazole-carboxamide : Hydrophobic substituents (e.g., isopropyl) enhance membrane permeability (logP > 3.5) .
- Method : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at the phenyl ring) and test in kinase panels .
Q. What experimental designs mitigate challenges in solubility and bioavailability?
- Solubility : Use co-solvents (e.g., PEG-400) in vitro or formulate as nanoparticles (50–100 nm via solvent evaporation) .
- Bioavailability : Conduct pharmacokinetic studies in rodents (IV vs. oral dosing) to calculate AUC ratios and optimize prodrug strategies .
Data Analysis & Validation
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- NMR Artifacts : Impurities from incomplete purification may cause split peaks. Re-run chromatography or use preparative HPLC .
- MS Adducts : Sodium/potassium adducts in ESI-MS can skew molecular ion peaks. Add 0.1% formic acid to suppress adduct formation .
Q. What are best practices for validating biological activity in complex matrices (e.g., serum-containing media)?
- Control Experiments : Include vehicle controls (DMSO < 0.1%) and reference inhibitors (e.g., staurosporine for kinases) .
- Matrix Effects : Pre-treat samples with solid-phase extraction (C18 columns) to remove interfering proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
